molecular formula C16H12BrN3OS B2663487 2-bromo-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-66-7

2-bromo-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2663487
CAS No.: 391226-66-7
M. Wt: 374.26
InChI Key: MELSBVSZHCUPCR-UHFFFAOYSA-N
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Description

2-bromo-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound with the molecular formula C15H11BrN2OS

Scientific Research Applications

2-bromo-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2-bromo-N-(2-methylphenyl)benzamide with thiadiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 2-bromo-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-methylphenyl)benzamide
  • 2-bromo-N-(3,4-dimethylphenyl)benzamide
  • 2-bromo-N-(3,5-dimethylphenyl)benzamide
  • 2-bromo-N-(4-bromo-2-methylphenyl)benzamide

Uniqueness

2-bromo-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable molecule for various research applications .

Properties

IUPAC Name

2-bromo-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3OS/c1-10-6-2-3-7-11(10)15-19-20-16(22-15)18-14(21)12-8-4-5-9-13(12)17/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELSBVSZHCUPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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